Thiothixene
Overview
Description
Thiothixene in the Treatment of Psychiatric Disorders
Thiothixene is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychoses. It has been evaluated in various clinical settings, including its use in geriatric patients with chronic organic brain syndrome. A study involving 42 geriatric patients showed no significant difference between thiothixene and placebo, suggesting that while thiothixene is safe for this population, its efficacy for this particular condition is not conclusive .
Efficacy in Agitated Dementia Patients
In a study of behaviorally agitated dementia patients in nursing homes, thiothixene demonstrated significant efficacy in reducing agitation compared to placebo. The study involved 33 subjects over an 11-week period, followed by a 6-week crossover period. The results indicated that symptoms tended to return after discontinuation of thiothixene, but there were no significant changes in cognitive or daily living assessments, and side effects were not significantly different from placebo .
Injectable Long-Term Control-Released In Situ Gels
An innovative approach to administering thiothixene involves the use of injectable long-term control-released in situ gels. This method was developed to address the challenge of consistent medication adherence in patients with behavioral disturbances. The in situ gel, based on polylactic acid (PLA), showed promising results in both in vitro and in vivo studies, indicating a long-term release period and good histocompatibility without significant inflammatory reactions .
Broad-Spectrum Screening
Thiothixene has been studied for its potential as both an antipsychotic and antidepressant. In a broad-spectrum screening involving schizophrenic and depressed patients, thiothixene showed high efficacy in improving symptoms in both groups. The study highlighted that thiothixene's side effects were primarily related to weight gain, extrapyramidal syndromes, anticholinergic effects, and sedation .
Anxiolytic Properties
The anxiolytic properties of thiothixene have been explored, with studies indicating that it may be beneficial in the symptomatic treatment of anxious neurotic out-patients. Thiothixene, a thioxanthene derivative, along with thioridazine, a phenothiazine derivative, were assessed for their role in treating anxiety symptoms .
Activation Properties
Thiothixene has been noted for its "activation" property, which refers to its ability to increase purposeful activity and improve patient performance. This property has been observed in clinical settings and has been quantitatively assessed through the use of sheltered workshop programs, providing an objective measure of the drug's activating effects .
Experiences with Thiothixene
Clinical experiences with thiothixene have shown varying effects, with some patients experiencing a stimulating effect and others a dampening effect on hallucinations and disturbed behavior. The optimal dose for most patients was found to be between 20 to 30 mg daily, and side effects were largely extrapyramidal in nature .
Scientific Research Applications
Management of Schizophrenia
- Application Summary : Thiothixene is primarily used as an antipsychotic for the management of schizophrenia . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
- Results or Outcomes : Thiothixene has been found to be effective in managing symptoms of schizophrenia, although its usage has declined in favor of atypical antipsychotics .
Treatment of Bipolar Disorder and Mania
- Application Summary : Thiothixene is also used in the treatment of bipolar disorder and mania . It helps manage mood swings and reduces the frequency of manic episodes.
- Results or Outcomes : Patients treated with Thiothixene have shown improvements in mood stability and a reduction in manic episodes .
Treatment of Behavioral Disturbances
- Application Summary : Thiothixene is used in the treatment of various behavioral disturbances . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
- Results or Outcomes : Patients treated with Thiothixene have shown improvements in behavior regulation .
Management of Acute Psychiatric Disorders
- Application Summary : Thiothixene is used for the management of acute psychiatric disorders . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
- Results or Outcomes : Thiothixene has been found to be effective in managing symptoms of acute psychiatric disorders .
Treatment of Anxiety
- Application Summary : Thiothixene can exhibit anxiolytic properties, making it useful in the treatment of anxiety .
- Results or Outcomes : Patients treated with Thiothixene have shown improvements in managing anxiety .
Management of Depression
Safety And Hazards
Thiothixene can cause side effects such as dry mouth, blurred vision, nausea, vomiting, diarrhea, constipation, fast heartbeats, feeling restless, breast swelling or discharge, changes in weight or appetite, or swelling in hands or feet . It is not approved for use in older adults with dementia-related psychosis . It can also emit toxic fumes when it reacts with certain substances .
Future Directions
properties
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UWVJOHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2091542 | |
Record name | (Z)-Thiothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thiothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |
Record name | SID11532885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
Record name | Thiothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01623 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Thiothixene | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS RN |
3313-26-6, 49746-04-5, 5591-45-7 | |
Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiothixene [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01623 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (Z)-Thiothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Thiothixene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOTHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
Record name | Thiothixene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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